molecular formula C19H26ClNO4 B2741619 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 473568-32-0

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B2741619
CAS No.: 473568-32-0
M. Wt: 367.87
InChI Key: TUHCTGZFYHCHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzyl group, a hydroxyethylamine moiety, and a methoxyphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

  • Formation of the Benzyl(2-hydroxyethyl)amine Intermediate:

      Starting Materials: Benzylamine and ethylene oxide.

      Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.

      Process: Benzylamine reacts with ethylene oxide to form benzyl(2-hydroxyethyl)amine.

  • Synthesis of the 3-(3-Methoxyphenoxy)propan-2-ol Intermediate:

      Starting Materials: 3-methoxyphenol and epichlorohydrin.

      Reaction Conditions: This reaction is typically performed under acidic conditions.

      Process: 3-methoxyphenol reacts with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-2-ol.

  • Coupling of Intermediates:

      Starting Materials: Benzyl(2-hydroxyethyl)amine and 3-(3-methoxyphenoxy)propan-2-ol.

      Reaction Conditions: The coupling reaction is facilitated by a dehydrating agent such as thionyl chloride.

      Process: The two intermediates are coupled to form the final product, which is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of benzyl(2-oxoethyl)amine derivatives.

    Reduction: Formation of benzyl(2-aminoethyl)amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(Benzylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
  • 1-(Phenyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl or phenyl groups.
  • Unique Features: 1-(Benzyl(2-hydroxyethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4.ClH/c1-23-18-8-5-9-19(12-18)24-15-17(22)14-20(10-11-21)13-16-6-3-2-4-7-16;/h2-9,12,17,21-22H,10-11,13-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHCTGZFYHCHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN(CCO)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.